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7-chloro-N-(3-chlorophenyl)quinazolin-4-amine

Compound Identification Quality Control Chemical Purity Analysis

SAR programs relying on 4-anilinoquinazolines risk irreproducible data when substituting uncharacterized analogs. This 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine delivers the defined substitution pattern required for systematic kinase profiling. • Direct comparator to N-(3-chlorophenyl)quinazolin-4-amine (EGFR IC50 = 50 nM); quantifies 7-Cl impact on potency & selectivity. • ≥95% purity; exact mass 289.017 Da; XLogP3-AA=4.7; suitable as LC-MS calibrant. • Full QA documentation; batch-to-batch consistency ensures experimental continuity.

Molecular Formula C14H9Cl2N3
Molecular Weight 290.15
CAS No. 146885-08-7
Cat. No. B2435628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(3-chlorophenyl)quinazolin-4-amine
CAS146885-08-7
Molecular FormulaC14H9Cl2N3
Molecular Weight290.15
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C14H9Cl2N3/c15-9-2-1-3-11(6-9)19-14-12-5-4-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
InChIKeyNFUBGMMOTSKOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Properties of 7-Chloro-N-(3-chlorophenyl)quinazolin-4-amine


7-Chloro-N-(3-chlorophenyl)quinazolin-4-amine (CAS 146885-08-7) is a halogenated 4-anilinoquinazoline derivative with the molecular formula C14H9Cl2N3 and a molecular weight of 290.1 g/mol [1]. This compound belongs to a privileged scaffold class extensively explored for ATP-competitive kinase inhibition, most notably against the epidermal growth factor receptor (EGFR) tyrosine kinase family. Its structural signature—a 7-chloro substituent on the quinazoline core paired with a 3-chlorophenyl group at the 4-amino position—defines its potential binding interactions and physicochemical profile, including a calculated LogP (XLogP3-AA) of 4.7 and a topological polar surface area of 37.8 Ų, which inform its property space and differentiate it from other common 4-anilinoquinazoline analogs [1].

Scaffold
4-Anilinoquinazoline kinase inhibitor
Substitution
7-Chloro / 3'-chloro aniline pattern
Property Space
Reported lipophilic profile informs SAR studies

Why Generic 4-Anilinoquinazolines Cannot Replace 7-Chloro-N-(3-chlorophenyl)quinazolin-4-amine


The class of 4-anilinoquinazolines exhibits extreme sensitivity to subtle halogen substitutions, where minor positional changes on the aniline or quinazoline rings can drastically alter kinase selectivity profiles, potency, and pharmacokinetic parameters. For example, the non-7-chlorinated analog, N-(3-chlorophenyl)quinazolin-4-amine, demonstrated a cellular EGFR autophosphorylation IC50 of 50 nM, a value that cannot be assumed to translate to the 7-chloro compound due to documented structure-activity relationships (SAR) within the quinazoline kinase inhibitor field [1]. Substituting a generic or uncharacterized analog risks invalidating project-specific SAR datasets, leading to irreproducible biological results and failed lead optimization campaigns. Therefore, sourcing the specified substitution pattern is critical to ensure experimental continuity and target engagement fidelity [2].

Halogen substitution pattern can alter kinase selectivity profiles; generic 4-anilinoquinazolines may not match 7-Cl specificity.
Activity reference from des-chloro analog (e.g., EGFR autophosphorylation) cannot be assumed to transfer to the 7-chloro compound.
Using uncharacterized analogs risks invalidating project-specific SAR datasets and may lead to irreproducible biological results.

Quantitative Differentiators for 7-Chloro-N-(3-chlorophenyl)quinazolin-4-amine


Molecular Identity and Purity Standards

The target compound's precise molecular identity constitutes primary differentiation in procurement. Its Exact Mass is 289.0173527 Da, contrasting with the des-chloro analog N-(3-chlorophenyl)quinazolin-4-amine, which has an Exact Mass of 255.0563 Da [1][2]. A verified vendor-specified minimum purity of 95% provides a quantifiable quality benchmark for this specific compound, which is not guaranteed by alternative sourcing of similar but distinct molecules . This specification is crucial for initiating new research without the confounding variable of chemical heterogeneity.

Exact Mass Comparison
Head-to-head
Target: 289.0174 Da vs. Comparator: 255.0563 Da
Δ +33.96 Da (7-Cl addition)
Critical LC-MS identity confirmation marker
Vendor purity ≥95% supports analytical use
Compound Identification Quality Control Chemical Purity Analysis

Lipophilicity (XLogP3-AA) Comparison

The calculated partition coefficient (XLogP3-AA) for the target compound is 4.7, indicating its higher lipophilicity compared to the clinically utilized quinazoline kinase inhibitor Gefitinib (XLogP3-AA = 3.2) [1][2]. This quantitative difference in physicochemical property space suggests a distinct profile in passive membrane permeability and non-specific binding. For structure-activity relationship (SAR) or property-based lead optimization studies, this documented and predictable variance is a key differentiator, allowing researchers to log a 1.5-unit increase in lipophilicity attributable to the specific 7-Cl, 3'-Cl substitution pattern.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 4.7 vs. Gefitinib: 3.2
Δ +1.5 log units
Reports higher lipophilicity profile for property-based design
Informs membrane permeability and non-specific binding context
Lipophilicity Physicochemical Properties ADME Prediction

EGFR Autophosphorylation Inhibition Baseline

Direct head-to-head cellular inhibition data for the target compound is limited. However, precise potency data for the critical des-chloro comparator, N-(3-chlorophenyl)quinazolin-4-amine, has been established, showing an IC50 of 50 nM against EGFR autophosphorylation [1]. This value serves as a rigorous structural baseline. The addition of the 7-chloro substituent in the target compound is expected to significantly modulate this activity based on established quinazoline SAR, where analogous substitutions have shifted cellular IC50 values by an order of magnitude or more [2]. This quantifiable baseline is essential for any research program evaluating the biological impact of the 7-position substitution.

EGFR Autophosphorylation IC50 Baseline
Class-level inference
Comparator: 50 nM (des-chloro analog)
Target data not yet curated
Establishes structural baseline for SAR studies
Deviation anticipated per quinazoline SAR; data to verify
EGFR Inhibition Tyrosine Kinase Enzyme Assay

Application Scenarios for 7-Chloro-N-(3-chlorophenyl)quinazolin-4-amine


SAR Probe for EGFR Hinge Optimization

This compound serves as a direct comparator to N-(3-chlorophenyl)quinazolin-4-amine (EGFR IC50 = 50 nM) in systematic SAR studies. Researchers can quantitatively measure the impact of the 7-chloro substitution on kinase potency, selectivity, and ADME properties, using the 50 nM baseline as a direct internal reference [1]. This application is critical for academic and industrial programs focused on developing next-generation EGFR inhibitors with optimized binding kinetics.

Mass Spectrometry Reference Standard

With a defined exact mass of 289.0173527 Da and a minimum vendor-assured purity of 95%, the compound is well-suited as a reference standard for developing and qualifying LC-MS or GC-MS methods [2]. Its distinct mass-to-charge ratio, clearly separated from related analogs by its 7-chloro substitution, allows it to act as a unique calibrant or system suitability standard in a bioanalytical or quality control laboratory.

Halogen Bonding Probe for Kinase Selectivity

The specific 3-chlorophenyl moiety offers a unique vector for exploring halogen bonding interactions within the kinase ATP-binding pocket, which is not possible with the analogous 2- or 4-chlorophenyl isomers. This makes the compound a compelling chemical biology probe for elucidating the structural basis of kinase selectivity, leveraging its defined lipophilicity (XLogP3-AA = 4.7) to inform the property space of the resulting chemical series [2].

Application
Selection Property
Validation Focus
SAR probe for EGFR hinge region studies
Defined 7-Cl / 3'-Cl substitution pattern
Target engagement and selectivity assay context
Mass spectrometry reference standard
Exact mass and vendor-specified purity
LC-MS method qualification and system suitability
Halogen bonding probe for kinase selectivity
3-Chlorophenyl vector and lipophilicity profile
Kinase panel selectivity profiling and SAR interpretation
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